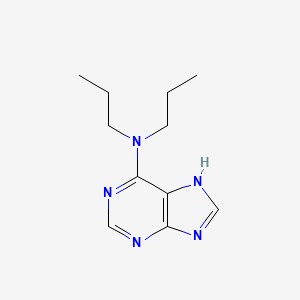

N,N-dipropyl-7H-purin-6-amine

Description

Properties

IUPAC Name |

N,N-dipropyl-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5/c1-3-5-16(6-4-2)11-9-10(13-7-12-9)14-8-15-11/h7-8H,3-6H2,1-2H3,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUASHJRECBALLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=NC2=C1NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dipropyl 7h Purin 6 Amine and Structural Analogs

Strategies for Purine (B94841) Scaffold Derivatization

The derivatization of the purine scaffold is a cornerstone of medicinal chemistry, owing to the diverse biological activities exhibited by this class of compounds. nih.gov Key strategies focus on the controlled introduction of various functional groups onto the purine ring system.

Nucleophilic Substitution Reactions (e.g., 6-halopurine precursors)

A prevalent and effective method for the synthesis of N,N-disubstituted purine amines, including N,N-dipropyl-7H-purin-6-amine, is through nucleophilic aromatic substitution (SNAr) reactions. This approach typically utilizes readily available 6-halopurines, such as 6-chloropurine (B14466), as starting materials. The halogen atom at the C6 position of the purine ring is susceptible to displacement by a nucleophile, in this case, dipropylamine.

The reaction is generally carried out in a polar solvent, such as ethanol (B145695) or isopropanol, and often in the presence of a base to neutralize the hydrogen halide formed during the reaction. For instance, the synthesis of N-propyl-N-(1H-pyrrol-1-yl)-9H-purin-6-amine has been achieved by reacting 6-chloropurine with N-propyl-1H-pyrrol-1-amine in the presence of an acid catalyst in isopropanol. google.com Similarly, the reaction of 6-chloropurine with various amines can be performed in solvents like butanol, acetonitrile, or DMF. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient C6 carbon of the purine ring and leading to the substitution of the chlorine atom. savemyexams.combits-pilani.ac.in

The reactivity of halopurines in SNAr reactions is influenced by the position of the halogen. Halogens at the C2 and C4 positions of the pyrimidine (B1678525) ring within the purine structure are also common sites for nucleophilic attack. youtube.com

Regioselective Amine Introduction at Purine Core Positions

Achieving regioselectivity is a critical challenge in the synthesis of substituted purines, particularly when multiple reactive sites are present. The purine ring system has several nitrogen atoms (N1, N3, N7, and N9) and carbon atoms (C2, C6, and C8) that can potentially be functionalized.

For the introduction of an amine group at the C6 position, the use of 6-halopurine precursors is a highly regioselective method. researchgate.net The electron-withdrawing nature of the pyrimidine ring makes the C6 position particularly electrophilic and thus a prime target for nucleophilic attack. mdpi.com While direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically predominating due to its higher nucleophilicity, specific strategies can be employed to favor N7 substitution. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for the regioselective formation of C-N bonds at the purine core. acs.org These methods can offer high yields and selectivity under milder conditions compared to traditional SNAr reactions.

Multi-Step Synthetic Pathways for Substituted Purine Derivatives

The synthesis of more complex purine derivatives, such as those with substitutions at multiple positions, often requires multi-step synthetic sequences. These pathways allow for the sequential and controlled introduction of different functional groups.

Synthesis of 2,6,9-Trisubstituted Purine Systems

A common strategy for synthesizing 2,6,9-trisubstituted purines begins with a dihalogenated purine, such as 2,6-dichloropurine (B15474). mdpi.commdpi.com The synthesis often proceeds in a stepwise manner, taking advantage of the different reactivities of the C2 and C6 positions.

A typical sequence involves:

N9-Alkylation: The first step is often the alkylation of the N9 position of the purine ring. mdpi.com This is typically achieved by reacting the purine with an alkyl halide in the presence of a base.

Selective C6-Substitution: The chlorine atom at the C6 position is generally more reactive towards nucleophilic substitution than the one at the C2 position. This allows for the selective introduction of an amine at C6 by reacting the N9-alkylated 2,6-dichloropurine with a primary or secondary amine.

C2-Substitution: The final step involves the substitution of the remaining chlorine atom at the C2 position. This often requires harsher reaction conditions, such as higher temperatures or the use of microwave irradiation, to facilitate the displacement. mdpi.com

Libraries of 2,6,9-trisubstituted purines have been synthesized using both solution-phase and solid-phase chemistry for screening as potential inhibitors of cyclin-dependent kinases (CDKs). nih.gov

Cyclization Reactions in Purine Ring Formation

The fundamental structure of the purine ring is often constructed through cyclization reactions. The most classic method is the Traube purine synthesis, which involves the condensation of a pyrimidine derivative with a one-carbon unit. researchgate.net

More modern approaches utilize various cyclization strategies to build the purine or related heterocyclic systems. For example, fluorinated purine analogues can be synthesized through [3+3]-cyclization reactions of 5-aminoimidazoles with 1,3-dielectrophiles. nih.govresearchgate.net Inverse electron-demand Diels-Alder reactions of 1-substituted-1H-imidazol-5-amines with 1,3,5-triazines also provide a route to functionalized purines. researchgate.net

Another strategy involves the cyclization of heterocyclic enamines with various electrophiles to produce a wide array of purine analogues. thieme-connect.comthieme-connect.de These methods often offer excellent regioselectivity. For instance, the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) can be reduced and then cyclized to form 6-chloro-8,9-disubstituted 7H-purine derivatives. rsc.org

Modern Synthetic Techniques and Methodological Advancements

The field of purine synthesis continues to evolve with the development of new and more efficient methodologies. Microwave-assisted synthesis has become a valuable tool, significantly reducing reaction times and often improving yields, particularly in challenging substitution reactions. mdpi.comcuni.cz

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are increasingly used to introduce carbon-carbon bonds at various positions of the purine ring, allowing for the synthesis of a diverse range of derivatives. nih.gov Direct C-H functionalization is another emerging area, offering a more atom-economical approach to purine modification by avoiding the pre-functionalization of the purine core. rsc.org

Solid-phase synthesis has also been successfully applied to the preparation of purine libraries, facilitating high-throughput screening for drug discovery. nih.gov This technique involves immobilizing the purine scaffold on a solid support and performing sequential reactions to build the desired derivatives.

Microwave-Assisted Synthesis in Purine Functionalization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net This technology has been successfully applied to the synthesis of various purine derivatives. researchgate.net

In the context of purine functionalization, microwave irradiation can be particularly advantageous for nucleophilic aromatic substitution reactions. For instance, the synthesis of 2,6-disubstituted 7-(naphthalene-2-ylmethyl)-7H-purine derivatives has been achieved through a two-step process where the second nucleophilic aromatic substitution at the C2 position benefits from microwave-assisted conditions. cuni.cz This approach allows for the introduction of various amines at this position, demonstrating the versatility of microwave heating in creating a library of purine analogs. cuni.cz The use of microwave irradiation has been shown to improve yields and reduce reaction times in the synthesis of various heterocyclic compounds, including those with a purine core. jocpr.comijcce.ac.ir

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. science.gov This strategy has been effectively employed in the synthesis of substituted purine analogs.

A notable example involves a three-step, one-pot synthesis of 2,6,9-substituted adenines starting from 5-amino-4-cyanoformimidoyl imidazoles. researchgate.net This sequence involves the acylation of the starting imidazole (B134444), followed by the addition of a primary alkylamine to form an intermediate, which is then cyclized to the desired adenine (B156593) derivative under reflux conditions. researchgate.net Such one-pot procedures streamline the synthetic process and provide an efficient route to a variety of adenine analogs. The development of multicomponent one-pot reactions has also proven effective for the synthesis of related heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, highlighting the broad applicability of this approach. rsc.org

Preparation of N,N-Dialkyladenine and Related N-Alkyl Purine Amine Analogs

The synthesis of N,N-dialkyladenine derivatives can be accomplished through various routes, often starting from readily available purine precursors. One common strategy involves the displacement of a leaving group at the 6-position of the purine ring with a secondary amine.

A versatile method for preparing N,N-dialkyladenine derivatives starts from 5-amino-4-cyanoformimidoylimidazoles. researchgate.net In one pathway, these imidazoles react with dimethylformamide diethyl acetal (B89532) to form an intermediate that, upon treatment with a secondary alkylamine, yields the N,N-dialkyladenine. researchgate.net Alternatively, the starting imidazole can first be treated with a secondary amine to produce a stable 4-amidino-5-aminoimidazole, which then reacts with dimethylformamide diethyl acetal to give the final product. researchgate.net

Another approach involves the reaction of silyl-protected 2'-deoxyinosine (B131508) and acetyl-protected inosine (B1671953) with in situ formed hexaalkylphosphorus triamides (HAPT) and iodine. nih.gov This method facilitates the formation of N6,N6-dialkyl adenosine (B11128) and 2'-deoxyadenosine (B1664071) derivatives. nih.gov The stoichiometry of the amine can be a critical factor in these reactions. nih.gov

Furthermore, the direct alkylation of purines is a viable method. For instance, 7-substituted 2,6-dichloro-7H-purines can be prepared by reacting 2,6-dichloro-9H-purine with an appropriate alkylating agent in the presence of a base. cuni.cz The resulting N-7 substituted derivatives can then undergo nucleophilic aromatic substitution at the C6 position with an excess of the desired amine to yield compounds like this compound. cuni.cz

The following table summarizes a selection of synthetic methods for N-alkyl purine amine analogs:

| Starting Material | Reagents | Product Type | Ref. |

| 5-Amino-4-cyanoformimidoylimidazoles | 1. Dimethylformamide diethyl acetal 2. Secondary alkylamine | N,N-Dialkyladenine derivatives | researchgate.net |

| 5-Amino-4-cyanoformimidoylimidazoles | 1. Secondary amine 2. Dimethylformamide diethyl acetal | N,N-Dialkyladenine derivatives | researchgate.net |

| Silyl-protected 2'-deoxyinosine / Acetyl-protected inosine | In situ formed Hexaalkylphosphorus triamides (HAPT), Iodine | N6,N6-Dialkyl adenosine / 2'-deoxyadenosine | nih.gov |

| 2,6-Dichloro-9H-purine | 1. Alkylating agent, K2CO3 2. Amine, Microwave irradiation | 2,6-Disubstituted 7-alkyl-7H-purines | cuni.cz |

Structure Activity Relationship Sar Studies and Molecular Design Principles for N,n Dipropyl 7h Purin 6 Amine Analogs

Influence of Substituent Variation on Biological Activity

Research on 2,6,9-trisubstituted purines has shown that the N-9 position can tolerate a range of alkyl groups. For instance, in a series of antitumor compounds, derivatives with a pentyl group at the N-9 position demonstrated significant potency against several cancer cell lines. mdpi.com Specifically, compounds 4j (on HL-60 cells), 4n (on NCI-H460 cells), and 4r (on NCI-H460, HL-60, and CACO2 cells) were notably potent, each featuring this pentyl substituent. mdpi.com In another study, the introduction of bulky chains at the N-6 position of 9-propyladenine was found to significantly increase binding affinity at the human A1 and A3 adenosine (B11128) receptors. nih.gov

Furthermore, the combination of substituents at C-6 and N-9 can have synergistic effects. For example, a study involving the synthesis of N-9-substituted amino acid derivatives and C-6-substituted piperidine (B6355638) analogs highlighted a compound that induced apoptosis and cell cycle arrest, demonstrating the potential of this dual substitution pattern. mdpi.com In the development of antitubercular agents, a 7-(naphthalen-2-ylmethyl) substitution was found to be crucial for antimycobacterial activity, opening avenues for modifications at the C-6 position, where amino or ethylamino groups led to optimized analogs. cuni.cz

Table 1: Effect of N-6 and N-9 Substituents on Biological Activity

| Compound | N-6 Substituent | N-9 Substituent | Key Finding |

|---|---|---|---|

| Analogs 4j, 4n, 4r | Varied | Pentyl | Showed major potency in respective cancer cell lines. mdpi.com |

| Compound 22 | Piperidine | Amino acid derivative | Demonstrated promising cytotoxic effects against K562 and MCF-7 cell lines. mdpi.com |

| 9-Propyladenine Analogs | Bulky chains | Propyl | Significantly increased binding affinity at A1 and A3 adenosine receptors. nih.gov |

| Antitubercular Analogs | Amino / Ethylamino | Naphthalen-2-ylmethyl (at N-7) | Showed strong in vitro activity against Mtb H37Rv. cuni.cz |

This table illustrates how modifications at the N-6 and N-9 positions influence the pharmacological profiles of purine (B94841) analogs.

Modifications at the C-2 and C-6 positions of the purine scaffold are critical for tuning bioactivity and achieving selectivity for specific biological targets. mdpi.com The electronic properties and steric bulk of substituents at these positions can govern binding affinity and interaction with enzymes like kinases. mdpi.com

The introduction of halogens at these positions has been shown to be particularly effective. For instance, 2,6-dihalogenated purines, especially dichloro derivatives, have demonstrated remarkable inhibition of tumor cell proliferation, proving to be the most potent in a study of four synthesized series. nih.gov The effect of a chlorine atom at the C-2 position can be nuanced, depending on the receptor subtype and the substituent at N-6. nih.gov However, in many cases, a C-2 chlorine enhances interaction with targets like the A2A adenosine receptor subtype. nih.gov The substitution of chlorine at C-2 in purine nucleosides also showed high efficacy in antiproliferative assays. mdpi.com

The C-6 position is a common site for introducing diversity. Nucleophilic aromatic substitution of a chlorine atom at C-6 with various amines is a widely used strategy to generate libraries of bioactive compounds. mdpi.commdpi.com For example, substituting the C-6 position with piperidine created potent cytotoxic agents. mdpi.com In another series, the introduction of adamantylated aromatic amines at C-6 led to compounds with significant antiproliferative activity. mdpi.com The regioselective preference for substitution at C-6 over C-2 is attributed to its more electron-deficient nature. mdpi.com

Conversely, a comparison between different series indicated that for HL-60 cells, substitution by a cycloalkyl or methylcyclohexyl group at C-2 could increase cytotoxicity. mdpi.com The combination of substituents is key; for example, the highest antiproliferative efficacy was observed in compounds with a chlorine at C-2 and a para-substituted aromatic ring at C-6. mdpi.com

The length and branching of alkyl chains attached to the purine core significantly influence the compound's hydrophobicity, which in turn affects its membrane permeability and interaction with hydrophobic pockets in target enzymes. nih.govacs.org

Systematic studies have shown a clear relationship between alkyl chain length and biological potency. In a series of 6-alkylamino-substituted uracil (B121893) derivatives, activity increased with chain length up to a certain point before declining. acs.org A hexyl chain (C6) produced a highly potent agonist (EC₅₀ = 5.0 nM ), which was 92-fold more potent than the corresponding pentyl (C5) analog. acs.org Further extension to heptyl (C7), nonyl (C9), or decyl (C10) led to slightly reduced activities. acs.org This trend suggests an optimal chain length for fitting into a specific hydrophobic binding site; chains that are too long may be too lipophilic, leading to aggregation or poor solubility. nih.gov

Branching of the alkyl chain generally leads to a decrease or abolishment of activity, indicating that the binding pocket has limited space. acs.orgnih.gov For instance, an N6-(R,S)-(2-ethyl)hexyluracil derivative was inactive, contrasting with its potent linear counterpart. acs.org Similarly, in another series, introducing a terminal short branched alkyl chain (isopropyl or t-butyl) decreased activity. nih.gov

Table 2: Effect of N-6 Alkyl Chain Length on GPR84 Agonistic Activity

| Compound | Alkyl Chain | Chain Length | EC₅₀ (nM) |

|---|---|---|---|

| 19 | Pentyl | 5 | 460 |

| 20 | Hexyl | 6 | 5.0 |

| 21 | Heptyl | 7 | 12 |

| 22 | Nonyl | 9 | 30 |

| 23 | Decyl | 10 | 21 |

| 24 | (R,S)-(2-ethyl)hexyl | 6 (branched) | Inactive |

This table demonstrates the optimization of biological activity by varying the alkyl chain length, with a clear peak in potency for the hexyl derivative. Data sourced from a study on uracil derivatives, illustrating a common SAR principle applicable to heterocyclic compounds. acs.org

The introduction of aryl and heterocyclic moieties to the purine scaffold is a key strategy for enhancing biological activity and selectivity. chem-soc.sinih.gov These groups can introduce favorable hydrophobic interactions, participate in π-stacking, and orient the molecule within a target's binding site. acs.orgnih.gov

In one study, replacing the terminal part of an aliphatic chain with an aromatic ring was shown to improve hydrophobic interactions and increase potency. acs.org A phenylbutyl-substituted derivative exhibited dramatically increased potency, similar to a highly active octyl-substituted compound, because their lipophilic chains have a comparable length. acs.org Further substitution on the phenyl ring itself can fine-tune activity; hydrophobic residues like p-chloro and p-bromo were particularly favorable, leading to highly potent compounds. acs.org

Hybrid molecules combining the purine core with other heterocyclic systems have yielded promising results. A series of purine-benzimidazole hybrids were synthesized, with one compound showing significant growth inhibition against a panel of 60 human tumor cell lines and selective inhibition of Aurora-A kinase. nih.gov Similarly, the synthesis of purine derivatives bearing a tetrahydroquinoline moiety resulted in a compound with significant antiproliferative activity against cancer cells while being 19-fold less potent against noncancerous fibroblasts, indicating valuable selectivity. nih.gov The introduction of these heterocyclic systems can modulate hydrophilicity and receptor binding, leading to enhanced cytotoxic potential. mdpi.com

Pharmacophore Modeling for Activity Prediction and Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. mdpi.com For N,N-dipropyl-7H-purin-6-amine analogs, a pharmacophore model helps in predicting the activity of new derivatives and guiding their design.

A typical pharmacophore model for a purine-based ligand would include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms at positions 1, 3, and 7 of the purine ring are potential HBAs. heteroletters.org

Hydrogen Bond Donors (HBD): The amine at the 6-position can act as an HBD. heteroletters.org

Aromatic Ring (AR): The purine ring itself serves as an aromatic feature, capable of engaging in π-π stacking interactions. mdpi.com

Hydrophobic (HY) Features: The N,N-dipropyl groups are key hydrophobic features that interact with non-polar regions of the binding site. mdpi.com

By aligning a set of known active and inactive purine derivatives, a 3D pharmacophore model can be generated. mdpi.com This model defines the spatial relationships between these critical features. For example, a study on 2,6,9-trisubstituted purines developed pharmacophore models to correlate molecular patterns with antitumor activity. mdpi.com Such models can then be used to virtually screen large compound libraries to identify new potential ligands or to guide the modification of existing leads, like this compound, to enhance their activity. mdpi.com

Table 1: Key Pharmacophoric Features of this compound Analogs

Structure-Based and Ligand-Based Design Approaches

Both structure-based and ligand-based design strategies are employed to develop novel and more potent analogs of this compound.

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target receptor, typically determined through X-ray crystallography or cryo-electron microscopy. biorxiv.org If the structure of the target protein in complex with a ligand is available, SBDD allows for the precise design of new analogs that can form optimal interactions with the binding site. mdpi.com For purine analogs, docking simulations can be performed to predict how molecules like this compound would bind to a target. nih.govmdpi.com These simulations can reveal key interactions, such as hydrogen bonds with specific amino acid residues and the fit of the dipropyl groups into hydrophobic pockets. biorxiv.org This information guides the rational design of new derivatives with modifications aimed at strengthening these interactions, for example, by altering the length or branching of the alkyl chains or by adding substituents to the purine core to interact with specific residues. nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the target receptor is unknown, LBDD methods are used. mdpi.com This approach utilizes the knowledge of a set of molecules known to be active at the target. The aforementioned pharmacophore modeling is a primary example of LBDD. mdpi.com By analyzing the common structural features of active compounds, a hypothesis about the necessary characteristics for binding can be formulated. For this compound and its analogs, this involves comparing their structures and activities to build a model that predicts the activity of untested compounds. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies, another LBDD technique, can establish a mathematical correlation between the physicochemical properties (like lipophilicity, electronic properties, and steric parameters) of a series of analogs and their biological activity.

Table 2: Comparison of Drug Design Approaches for Purine Analogs

Computational and Theoretical Investigations of N,n Dipropyl 7h Purin 6 Amine and Purine Analogs

Quantum Chemical Analysis

Quantum chemical analyses are fundamental to understanding the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict a wide array of chemical properties.

Density Functional Theory (DFT) Applications in Purine (B94841) Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex biological molecules like purine derivatives. longdom.orglongdom.org DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. longdom.orglongdom.org This approach allows for the precise calculation of geometries, reaction energies, and various spectroscopic properties for systems ranging from small molecules to large biomolecular complexes.

In the context of purine systems, DFT has been widely applied to:

Optimize Molecular Geometries: Determining the most stable three-dimensional arrangement of atoms. For instance, DFT at the B3LYP/6-31G** level has been used to analyze the geometries of purine derivatives substituted with functional groups. nih.gov

Predict Reaction Mechanisms: Investigating the pathways and transition states of chemical reactions involving the purine ring.

Calculate Spectroscopic Properties: Simulating vibrational (IR and Raman) and electronic (UV-Vis) spectra to aid in the characterization of newly synthesized purine analogs.

Determine Electronic Properties: Calculating properties such as dipole moments, polarizability, and electrostatic potential maps, which are crucial for understanding intermolecular interactions.

The choice of functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31G**, 6-311G(d,p)) is critical for obtaining accurate results and is often benchmarked against experimental data or higher-level computational methods. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Profiles)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org These two orbitals are key to understanding a molecule's electronic behavior. numberanalytics.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the valence orbital most likely to donate electrons in a reaction. Molecules with a high-energy HOMO are generally better electron donors (nucleophiles). youtube.compku.edu.cn

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that can accept electrons. Molecules with a low-energy LUMO are typically good electron acceptors (electrophiles). youtube.compku.edu.cn

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

For N,N-dipropyl-7H-purin-6-amine and its analogs, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the purine ring system and its substituents reveals regions of high electron density (likely sites of protonation or attack by electrophiles) and low electron density (likely sites for nucleophilic attack). For example, in many purine derivatives, the HOMO is localized on the purine ring, particularly the nitrogen atoms, indicating their nucleophilic character. youtube.com

Table 1: Representative FMO Data for Purine Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Purine | -6.35 | -0.89 | 5.46 |

| Adenine (B156593) | -5.98 | -0.75 | 5.23 |

| Guanine (B1146940) | -5.67 | -0.54 | 5.13 |

| 6-Chloropurine (B14466) | -6.78 | -1.54 | 5.24 |

Note: The data in this table is illustrative and represents typical values for purine analogs calculated using DFT methods. Actual values may vary based on the specific computational level of theory.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.de This method investigates electron delocalization by analyzing all possible interactions between filled (donor) NBOs and empty (acceptor) NBOs.

Key insights from NBO analysis include:

Hybridization and Bonding: It describes the hybridization of atomic orbitals that form chemical bonds (e.g., σ and π bonds) and lone pairs. icm.edu.pl

Charge Distribution: NBO provides a more chemically intuitive picture of atomic charges compared to other methods.

Hyperconjugative Interactions: The analysis quantifies the stabilization energy arising from the delocalization of electrons, such as the interaction between a lone pair (n) and an antibonding orbital (π) or a bonding orbital (σ) and an antibonding orbital (σ). materialsciencejournal.org These interactions, often referred to as "delocalization corrections," indicate departures from an idealized, localized Lewis structure and are crucial for understanding molecular stability and reactivity. uni-muenchen.dewisc.edu

Global Reactivity Indices Determination

The primary global reactivity indices include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO). A harder molecule is generally less reactive. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These indices are invaluable for comparing the reactivity of different purine analogs. For example, a purine derivative with a higher chemical potential and lower hardness would be predicted to be more nucleophilic and reactive compared to one with lower chemical potential and higher hardness.

Table 2: Illustrative Global Reactivity Indices for Purine Analogs (in eV)

| Compound | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|

| Purine | -3.62 | 5.46 | 1.20 |

| Adenine | -3.37 | 5.23 | 1.09 |

| Guanine | -3.11 | 5.13 | 0.94 |

| 6-Chloropurine | -4.16 | 5.24 | 1.65 |

Note: This data is for illustrative purposes, derived from the FMO energies in Table 1.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods describe the intrinsic properties of a molecule, molecular modeling and dynamics simulations are used to study its behavior in a biological environment, such as its interaction with a protein target.

Molecular Docking Studies for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. ejmo.org This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. tpcj.org

For this compound and related purine analogs, docking studies can:

Identify Potential Biological Targets: By docking the ligand against a library of protein structures.

Predict Binding Poses: Revealing the specific orientation and conformation of the ligand in the active site.

Characterize Key Interactions: Identifying the crucial amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, van der Waals forces, or π-π stacking. ejmo.orgnih.gov

Estimate Binding Affinity: Providing a score that correlates with the strength of the ligand-protein interaction. For example, studies on N6-benzyladenosine analogues with Toxoplasma gondii adenosine (B11128) kinase used molecular modeling to characterize the binding modes and understand the role of hydrophobic effects and van der Waals interactions. nih.gov

Molecular dynamics (MD) simulations are often used in conjunction with docking to refine the binding poses and assess the stability of the ligand-protein complex over time. nih.govnih.gov MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding process and allowing for the calculation of more accurate binding free energies. nih.govacs.org These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more complete picture of the interaction. nih.govresearchgate.net

Molecular Dynamics Simulations of Purine-Biomolecule Complexes

Molecular dynamics (MD) simulations provide critical insights into the conformational dynamics and binding stability of purine derivatives within biological macromolecules. These computational techniques model the movement of atoms over time, elucidating the physical basis of molecular recognition between a ligand, such as a purine analog, and its protein or nucleic acid target.

Extensive all-atom MD simulations are employed to study these complexes in explicit solvent environments. For instance, simulations of the aptamer domain of the guanine-sensing riboswitch, both with its cognate ligand guanine and the non-cognate adenine, have been performed for cumulative times approaching one microsecond. nih.gov These simulations revealed that specific residues, such as U51, act as a general docking platform for the purine base, while interactions with other residues like C74 are decisive for selective ligand recognition. nih.gov This suggests a potential two-step recognition process involving initial binding followed by selection of the correct ligand. nih.gov

In the context of protein targets, MD simulations have been used to explore the binding of purine analogues to enzymes like katanin and xanthine (B1682287) oxidase. nih.govnih.gov A 500 ns simulation of a purine-type inhibitor complexed with katanin demonstrated how the compound could effectively alter the enzyme's conformation compared to its natural substrate, ATP. nih.gov Similarly, 100 ns to 200 ns simulations of purine and pyrimidine (B1678525) derivatives with various protein receptors have been used to analyze the stability of the ligand in the binding pocket. nih.govnih.gov Key metrics analyzed in these simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. Stable RMSD values throughout a simulation indicate that the complex has reached equilibrium and the ligand remains securely bound, while RMSF can highlight flexible regions of the protein or areas that stabilize upon ligand interaction. nih.govnih.gov

These simulations delineate the conformational changes required for ligand binding and release and underscore the importance of long-range tertiary contacts in securing the ligand within the binding pocket. nih.gov

Table 1: Examples of Molecular Dynamics (MD) Simulation Parameters for Purine-Biomolecule Complexes

| System | Target Biomolecule | Simulation Software | Force Field | Simulation Time | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Guanine/Adenine Aptamer | RNA (Riboswitch) | Not Specified | Not Specified | ~1 µs | Residue U51 acts as a general purine docking platform; C74 is crucial for selectivity. | nih.gov |

| Purine-type Inhibitors | Katanin (Protein) | Gromacs 2021.5 | Amber-ff99SB (Protein), GAFF (Ligand) | 500 ns | Inhibitors effectively altered katanin's conformation compared to ATP. | nih.gov |

| Purine Derivative (Compound 3) | Various Protein Receptors | Not Specified | Not Specified | 100 ns | Stable RMSD and low RMSF values indicated high stability of the protein-ligand complex. | nih.gov |

| Inhibitory Peptides (LWM, ALPM) | Xanthine Oxidase (Protein) | Not Specified | Not Specified | 200 ns | Revealed stronger binding affinity for one peptide due to increased hydrogen bond formation and induced conformational changes in the enzyme's active site tunnel. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their biological activity. iupac.org This approach is foundational in modern drug design, allowing for the prediction of a novel compound's potency before its synthesis, thereby prioritizing the most promising candidates. nih.gov

3D-QSAR for Predicting Biological Activities

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the structure-activity relationships of purine analogs. nih.govmdpi.com These models evaluate the correlation between the biological activity of a set of compounds and their 3D molecular properties, specifically their steric and electrostatic fields. mdpi.com

In a notable study, 3D-QSAR models were constructed for a database of 58 purine derivatives that inhibit the Bcr-Abl kinase, an important target in chronic myeloid leukemia. nih.govmdpi.com The biological activity (pIC₅₀) was correlated with the steric and electrostatic potentials of the purine molecules. mdpi.com The resulting models showed good internal predictive capability, a key measure of a QSAR model's statistical reliability. nih.gov The CoMFA model, which considered both steric and electrostatic fields, yielded a cross-validation coefficient (q²) of 0.576. nih.gov The CoMSIA model, which also incorporated hydrophobic features, performed even better with a q² of 0.637. nih.gov These models generate contour maps that visualize regions where modifications to steric bulk or electrostatic properties would likely enhance biological activity. mdpi.com

Another 3D-QSAR study on 2,6,9-trisubstituted purine derivatives with antitumor activity found that steric properties were more influential than electronic properties, contributing approximately 70% and 30%, respectively, to the model that explained cytotoxicity. mdpi.comnih.gov This indicates that the size and shape of the substituents on the purine core are primary determinants of activity for that series of compounds. mdpi.com

Table 2: Statistical Results of 3D-QSAR Models for Purine Derivatives as Bcr-Abl Inhibitors

| Model | Fields Considered | Cross-Validation Coefficient (q²) | Interpretation | Reference |

|---|---|---|---|---|

| CoMFA-SE | Steric, Electrostatic | 0.576 | Good internal predictive capability. | nih.gov |

| CoMSIA-SEH | Steric, Electrostatic, Hydrophobic | 0.637 | Statistically reliable model with strong internal predictability. | nih.gov |

Mechanism-Based QSAR Development

While all QSAR aims to connect structure with function, mechanism-based QSAR specifically employs molecular descriptors that reflect the compound's known or hypothesized mechanism of action. Instead of relying solely on general structural descriptors, this approach uses parameters that quantify features essential for interaction with a biological target, such as hydrogen bonding potential, hydrophobicity, or shape complementarity.

A 2D-QSAR study on a series of 34 substituted purine analogs as inhibitors of c-Src tyrosine kinase serves as a practical example. researchgate.net The resulting model correlated the inhibitory activity of the compounds with specific descriptors that have clear mechanistic relevance for kinase binding. The best model showed a strong predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. researchgate.net The descriptors in the final QSAR equation included:

SsCH3E-index and T_2_Cl_3: These are topological descriptors that relate to the presence and position of specific substituent groups (methyl, chloro), reflecting the steric requirements of the kinase binding pocket.

H-Donor Count: This descriptor directly quantifies the number of hydrogen bond donors, a critical feature for interaction with the hinge region of many kinases.

SsOHcount (negative correlation): The negative correlation with the count of hydroxyl groups suggests that the presence of this group is detrimental to activity, perhaps due to unfavorable steric or electronic interactions in the active site. researchgate.net

By using such mechanistically relevant descriptors, the resulting QSAR model provides direct insights into how to design more potent inhibitors by modifying specific functional groups involved in the binding mechanism. researchgate.net

Noncovalent Interaction Analysis in Purine Derivatives

Noncovalent interactions are the primary forces governing the binding of purine derivatives to their biological targets. The analysis of these interactions, particularly hydrogen bonds and pi-stacking, is essential for understanding molecular recognition and for the rational design of new compounds. The Non-Covalent Interactions (NCI) index, which is based on electron density (ρ) and the reduced density gradient (s), is a computational tool used to visualize and characterize these weak interactions in 3D space. wikipedia.orgimperial.ac.uk

Elucidation of Hydrogen Bonding Networks

Hydrogen bonds are highly directional interactions that provide specificity in purine-biomolecule complexes. The stability of base pairs and ligand-receptor complexes is highly dependent on the number of intermolecular hydrogen bonds and their donor-acceptor patterns. acs.org

Computational and experimental studies on 8-substituted purines have quantified the energetics of these interactions. Density functional theory (DFT) calculations showed that complexes with two hydrogen bonds have stabilization energies of 3–4 kcal/mol, whereas those with three hydrogen bonds are significantly more stable, with energies of 5–9 kcal/mol. acs.org

Beyond intermolecular interactions, intramolecular hydrogen bonds can also play a crucial role in defining the conformational preferences of purine analogs. Detailed NMR spectroscopic studies on N⁶-substituted 2-chloroadenosines revealed the existence of a minor conformation, or "mini-form," in solution. mdpi.comnih.gov This distinct form, making up 11–32% of the population, was found to be stabilized by an unconventional intramolecular C-H···N hydrogen bond between a proton on the N⁶-substituent and the N7 atom of the purine ring. mdpi.comnih.gov The presence of this bond was unambiguously confirmed by ¹H,¹⁵N-HMBC NMR experiments, which showed a correlation peak that was present in the mini-form but absent in the main, more flexible form. mdpi.com This demonstrates how subtle intramolecular forces can significantly influence the shape and properties of substituted purines.

Characterization of Pi-Stacking Interactions

The aromatic nature of the purine ring system makes it highly amenable to pi-stacking interactions, where the pi-orbitals of adjacent aromatic rings overlap, contributing significantly to binding affinity and structural stability. These interactions are crucial in the context of nucleic acid duplexes and in the binding of purine derivatives to aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in protein active sites. nih.govnih.gov

The propensity for pi-stacking varies among purine bases. Studies have shown that the tendency for self-stacking decreases in the order: adenine > guanine > hypoxanthine. nih.gov The energy of these interactions can be substantial. For typical purines, stacking energies are estimated to be in the range of 40-58 kJ/mol (approximately 9.5-13.8 kcal/mol). wikipedia.org

The strength of these interactions can be modulated by expanding the aromatic system. For example, in size-expanded DNA (xDNA), where a benzene (B151609) ring is fused to a natural nucleobase, the stacking strength can increase by as much as 90%. wikipedia.org The combination of the purine's electron-rich, planar structure with flexible side chains capable of hydrogen bonding creates a synergistic effect, enhancing both binding affinity and selectivity through a combination of pi-stacking and hydrogen bonding interactions. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Stabilization

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, with the color-coding indicating the nature and distance of these contacts. Red regions on the surface highlight contacts that are shorter than the van der Waals radii, indicating strong interactions, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals distance. mdpi.com

Further complementing this is the two-dimensional fingerprint plot, which summarizes the intermolecular contacts over the entire Hirshfeld surface. Each point on the plot corresponds to a pair of distances (dᵢ and dₑ) from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, respectively. The distribution and shape of these points are characteristic of specific types of interactions, such as hydrogen bonds and van der Waals forces. researchgate.net

While specific crystallographic and Hirshfeld surface analysis data for this compound are not available in the public domain, we can infer the likely intermolecular interactions based on studies of analogous purine derivatives and other nitrogen-containing heterocyclic compounds.

Dominant Intermolecular Interactions in Purine Analogs

Research on various purine and pyrimidine analogs consistently reveals the significant role of hydrogen bonds and van der Waals forces in stabilizing their crystal structures. mdpi.comnih.gov The Hirshfeld surface analysis of these related compounds typically indicates that the most prominent contributions to the crystal packing arise from hydrogen-hydrogen (H···H), nitrogen-hydrogen (N···H/H···N), and carbon-hydrogen (C···H/H···C) contacts.

For instance, in a study of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, the Hirshfeld surface analysis revealed that H···H contacts accounted for 36.2% of the total interactions, followed by H···C/C···H at 20.9%, H···O/O···H at 17.8%, and H···N/N···H at 12.2%. nih.gov These findings underscore the importance of hydrogen bonding and van der Waals interactions in the crystal packing of such molecules. nih.gov Similarly, the analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile showed significant contributions from H···H (38.5%), N···H/H···N (33.3%), and C···H/H···C (27.3%) contacts. nih.gov

The presence of both hydrogen bond donors (the N-H group of the purine ring) and acceptors (the nitrogen atoms of the purine ring) in this compound suggests that N-H···N hydrogen bonds would be a key feature in its crystal packing, likely forming dimers or chains. nih.gov

Fingerprint Plots and Interaction Contributions

The two-dimensional fingerprint plots of purine analogs provide a detailed breakdown of the contributing intermolecular interactions. The characteristic shapes on these plots allow for the identification of specific contact types.

Based on analyses of similar structures, the following table summarizes the expected percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of this compound.

| Interaction Type | Expected Percentage Contribution | Significance |

|---|---|---|

| H···H | ~35-45% | Represents the prevalence of van der Waals forces, arising from the numerous hydrogen atoms in the molecule, including those on the propyl chains. |

| N···H/H···N | ~10-35% | Indicative of strong N-H···N hydrogen bonds, which are crucial for the formation of stable supramolecular structures. |

| C···H/H···C | ~10-30% | Reflects weaker C-H···π and other van der Waals interactions involving the carbon framework of the purine ring and the propyl groups. |

Research Applications and Future Directions for N,n Dipropyl 7h Purin 6 Amine

Utility as a Synthetic Intermediate and Building Block in Complex Chemical Synthesis

The purine (B94841) skeleton is a fundamental building block in the synthesis of a vast array of more complex molecules. Purine derivatives serve as crucial intermediates in the creation of therapeutic agents and other biologically active compounds. rsc.org Synthetic strategies often involve modifying the purine core at various positions to develop novel molecular architectures.

For instance, the synthesis of new purine derivatives frequently starts from readily available precursors like 6-chloropurine (B14466). Through nucleophilic substitution reactions, the chlorine atom can be replaced by various amines, including di-propylamine, to yield N6-substituted purines like N,N-dipropyl-7H-purin-6-amine. google.com This foundational reaction opens the door to a multitude of derivatives. Researchers have successfully synthesized libraries of purine analogues by reacting nucleic acid N-acetic acids with assorted amines, demonstrating the versatility of the purine core in combinatorial chemistry. acs.org

Further complex syntheses include the Rhodium(II)-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with 1,3,5-triazinanes to produce octahydro-1H-purine derivatives. rsc.org Similarly, purine conjugates with dipeptides have been synthesized by coupling N-(purin-6-yl)-amino acids with other amino acids, a process that highlights the role of purines as key components in creating hybrid molecules with potential therapeutic activities. nih.gov These examples underscore the value of the purine structure as a versatile scaffold for constructing complex chemical entities.

Contribution to the Development of Modified Nucleosides in Drug Discovery

Modified nucleosides are central to the development of antiviral and anticancer drugs. ontosight.ai These molecules are analogues of the natural nucleosides (adenosine, guanosine (B1672433), etc.) that form DNA and RNA. By altering the purine base or the sugar moiety, scientists can create compounds that interfere with cellular or viral processes, such as DNA replication or enzyme function. ontosight.aiontosight.ai

The this compound structure represents a modification of the natural nucleobase adenine (B156593). The introduction of alkyl groups like the two propyl chains at the N6 position significantly alters the molecule's size, shape, and hydrophobicity compared to adenine. This type of modification is a key strategy in drug discovery. For example, conformationally locked nucleosides, where the sugar part is replaced by a rigid bicyclic system, have been developed to enhance selectivity and affinity for specific biological targets, including G-protein coupled receptors (GPCRs). nih.gov

The synthesis of "double-headed" nucleosides, which contain more than one nucleobase, further illustrates the creative use of purine building blocks in designing novel bioactive compounds. beilstein-journals.org The development of N6-substituted adenosine (B11128) analogues has been a fruitful area of research, leading to compounds with a range of biological activities. researchgate.net The structural motif of this compound fits directly within this paradigm, serving as a potential precursor or a design template for new modified nucleosides.

Role as Reference Compounds in Advanced Medicinal Chemistry Research

In medicinal chemistry, reference compounds are essential for validating assays and understanding structure-activity relationships (SAR). Compounds with a well-defined structure, like this compound, are cataloged in chemical databases such as PubChem (CID 756688) and ChEMBL (CHEMBL1410917), making them available to the scientific community for various research purposes. ontosight.ainih.gov

These compounds can be used as standards in screening campaigns or as starting points for the design of new inhibitors or receptor ligands. ontosight.ai For example, a study on trisubstituted adenine derivatives as adenosine A1 receptor antagonists used a series of N6,9-disubstituted purines to explore the structural requirements for receptor binding. ed.ac.uk The systematic modification of the purine core, such as the introduction of different alkyl groups at the N6 position, allows researchers to probe the binding pockets of enzymes and receptors, contributing to the rational design of more potent and selective drugs.

Emerging Research Frontiers for Purine Derivatives

The versatility of the purine scaffold ensures its continued relevance in exploring new areas of biomedical and technological research.

Purine derivatives are continuously being explored as modulators of new and established biological targets. frontiersin.org Research has identified purine-based compounds as potent inhibitors of cyclin-dependent kinases (CDKs), which are key targets in cancer therapy. mdpi.com Computational and synthetic studies have been used to design novel CDK2 inhibitors based on the purine heterocycle. mdpi.com

Furthermore, purine metabolism itself has become a target. Genes involved in purine metabolism have been identified as potential therapeutic targets in inflammatory diseases. nih.gov The enzymes of the de novo purine nucleotide biosynthesis pathway are also being investigated as targets for novel antibiotics and other therapeutic agents. frontiersin.org The ability to synthesize a wide diversity of purine derivatives allows for the screening of large libraries against these novel targets to identify lead compounds for drug development. acs.orgresearchgate.net

Beyond medicine, purine derivatives have significant potential in agriculture and biotechnology. Recent studies have focused on developing novel purine derivatives as herbicide safeners, which protect crops from the phytotoxic effects of herbicides without affecting weed-killing efficacy. acs.org By splicing the purine structure with fragments from existing commercial safeners, researchers have created new compounds with superior activity. acs.org Additionally, purine nucleoside derivatives have been synthesized and evaluated for their antiviral activity against plant viruses like the tobacco mosaic virus. acs.org

In biotechnology, purine-metabolizing enzymes are being harnessed for various applications. nih.gov Deaminases, for example, are used as biocatalysts for the synthesis of nucleic acid derivatives and in food bioprocessing to reduce purine content. nih.gov The fermentative production of purine derivatives like guanosine and inosine (B1671953) using mutant strains of bacteria is another established biotechnological application. oup.com

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

Modern research on purine derivatives heavily relies on the synergy between experimental synthesis and computational modeling. nih.gov Techniques such as Density Functional Theory (DFT) calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies are routinely used to predict the properties and biological activities of new compounds before they are synthesized. rsc.orgbohrium.com

This integrated approach accelerates the drug discovery process. For example, computational studies on 6-oxy purine derivatives helped to resolve structural ambiguities by predicting the most stable tautomeric form, which was then confirmed by X-ray diffraction and spectroscopic analysis of a synthesized compound. nih.gov Similarly, molecular modeling studies, including 3D-QSAR and molecular dynamics simulations, have been instrumental in identifying key structural features for the activity of purine derivatives as CDK2 inhibitors and in designing novel, highly potent candidates. mdpi.com This combination of in silico and experimental work provides a comprehensive understanding of the molecule's behavior from the atomic to the biological level, guiding the development of new purine-based technologies. nih.gov

Table of Mentioned Compounds

| Compound Name | Other Names/Synonyms |

| This compound | CHEMBL1410917, N,N-dipropyl-9H-purin-6-amine |

| 6-chloropurine | - |

| Adenine | 7H-purin-6-amine |

| Guanosine | - |

| Inosine | - |

| N6,9-diisopropyl-8-phenyl-9H-purin-6-amine | - |

| N6,9-dicyclopentyl-8-phenyl-9H-purin-6-amine | - |

| N-(purin-6-yl)dipeptides | - |

| 2-methylpurin-6(1H)-one | - |

| N(6),N(6)-dimethyladenine | 6-Dimethylaminopurine, N,N-dimethyl-7H-purin-6-amine |

Interactive Data Table: Research Applications of Purine Derivatives

Concluding Perspectives and Future Research Trajectories for this compound

The chemical compound this compound represents a molecule of untapped potential within the vast and pharmacologically significant family of purine derivatives. While its existence is documented in chemical libraries, a significant gap exists in the scientific literature regarding its synthesis, biological evaluation, and potential therapeutic applications. nih.gov This lack of specific data, however, does not diminish its prospects but rather highlights it as a candidate for future research endeavors.

The future research trajectory for this compound should commence with the development of an efficient and scalable synthetic route. Following its successful synthesis and characterization, a systematic investigation of its biological activities is warranted. Based on the known pharmacology of related purine analogues, several key research avenues can be prioritized.

A primary focus should be its evaluation as a ligand for adenosine receptors. The nature and size of the substituents at the N6-position of the purine ring are known to be critical determinants of affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). Determining the binding profile of this compound at these receptors could uncover novel agonists or antagonists with therapeutic potential in inflammatory diseases, cardiovascular disorders, or neurological conditions.

Furthermore, given that a vast number of protein kinases are targeted by purine-based inhibitors, screening this compound against a broad panel of kinases is a logical and promising step. This could lead to the discovery of novel inhibitors for cancer therapy or other diseases driven by aberrant kinase activity. The dipropyl substitution may confer a unique profile of selectivity and potency.

In the realm of infectious diseases, the proven efficacy of purine analogues against viruses and bacteria, including Mycobacterium tuberculosis, provides a strong rationale for evaluating the antimicrobial properties of this compound. cuni.czresearchgate.net

Q & A

Q. What in silico tools can prioritize biological targets for this compound in drug discovery pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.